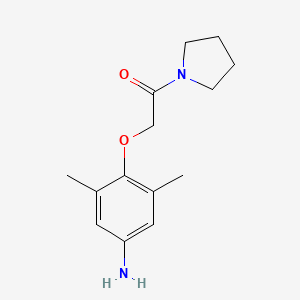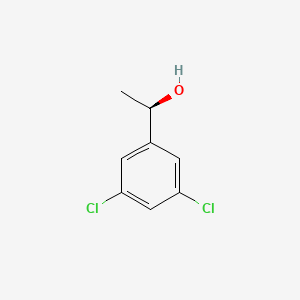
(R)-1-(3,5-dichlorophenyl)ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“®-1-(3,5-dichlorophenyl)ethanol” is a chemical compound. Its exact properties and applications could not be found in the available resources .
Synthesis Analysis
While specific synthesis methods for “®-1-(3,5-dichlorophenyl)ethanol” were not found, a related compound, EnantiopureN-(3,5-Dichlorophenyl)-2-hydroxysuccinimides (NDHS), has been synthesized in a laboratory . The key step for NDHS synthesis is the intramolecular nucleophilic cyclization via the amide N-atom with retention of configuration of the original stereogenic center .Molecular Structure Analysis
The molecular structure of “®-1-(3,5-dichlorophenyl)ethanol” could not be found in the available resources .Chemical Reactions Analysis
Specific chemical reactions involving “®-1-(3,5-dichlorophenyl)ethanol” were not found in the available resources .Physical And Chemical Properties Analysis
The physical and chemical properties of “®-1-(3,5-dichlorophenyl)ethanol” could not be found in the available resources .Aplicaciones Científicas De Investigación
Bio-Ethanol for Hydrogen Production
Bio-ethanol, a renewable energy carrier produced from biomass fermentation, has been studied extensively for hydrogen production through reforming processes. Catalysts like Rh and Ni have shown promise in ethanol steam reforming for hydrogen production. This research indicates the critical role of catalysts and their supports in enhancing hydrogen production efficiency and long-term stability, relevant for (R)-1-(3,5-dichlorophenyl)ethanol if used in similar contexts (Ni, Leung, & Leung, 2007).
Ethanol Synthesis Mechanisms
Understanding the mechanisms of ethanol synthesis on catalysts like rhodium (Rh) can aid in designing more efficient processes for ethanol production. This area of study looks into the formation of stable acetate species on Rh surfaces, highlighting the intricate balance between ethanol's roles as a reactant and a product in chemical syntheses, potentially including the synthesis or utilization of (R)-1-(3,5-dichlorophenyl)ethanol (Bwoker, 1992).
Bio-Alcohols in Diesel Engines
Research on bio-alcohols, including ethanol, as alternative fuels for diesel engines has explored their impact on combustion, performance, and emissions. This work emphasizes the potential of bio-alcohols in reducing particulate emissions and improving engine efficiency, which could be relevant for the applications of derivatives of ethanol, such as (R)-1-(3,5-dichlorophenyl)ethanol (Kumar & Saravanan, 2016).
Ethanol's Role in Chemical Fixation
The use of ethanol in chemical fixation processes, such as in methacarn (methanol-Carnoy) fixation, provides insights into its utility in preserving tissue morphology for microscopic examination. Such applications underscore ethanol's versatility in both industrial and research settings, which may extend to specific ethanol derivatives in histological and biochemical studies (Puchtler et al., 1970).
Ethanol in Catalysis
The catalytic activity of various compounds in processes like ethanol steam reforming (ESR) for hydrogen production illustrates the intersection of catalysis and ethanol chemistry. Research in this domain focuses on optimizing catalysts to enhance conversion and selectivity towards desired products, relevant for exploring the catalytic roles of ethanol derivatives (Contreras et al., 2014).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
(1R)-1-(3,5-dichlorophenyl)ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8Cl2O/c1-5(11)6-2-7(9)4-8(10)3-6/h2-5,11H,1H3/t5-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URTUBSJCDSAWGE-RXMQYKEDSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC(=C1)Cl)Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC(=CC(=C1)Cl)Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8Cl2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.05 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-1-(3,5-dichlorophenyl)ethanol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-3-(3-methoxyphenyl)propanamide](/img/structure/B2969505.png)
![3-Methoxy-8-oxa-1-azaspiro[4.5]decane](/img/structure/B2969507.png)
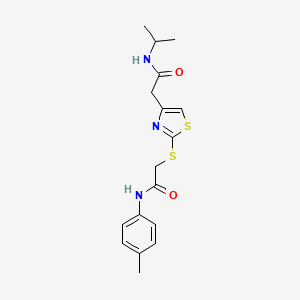
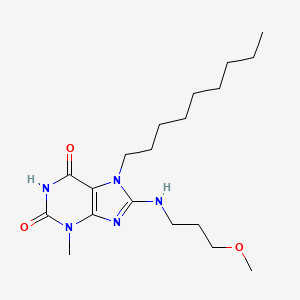
amino}-N-(3-methyl-1,2-oxazol-5-yl)acetamide](/img/structure/B2969513.png)
![1-[4-(3-Chlorophenyl)piperazino]-3-(4-methoxy-1-naphthyl)-2-propen-1-one](/img/structure/B2969516.png)

![ethyl 2-(2-((8-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl)thio)acetamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2969518.png)
![8-((2-Fluorophenyl)sulfonyl)-3-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2969519.png)
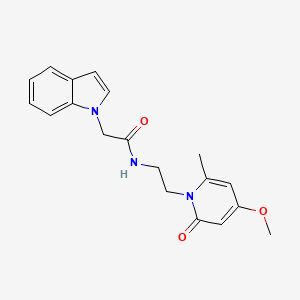

![2-(7-methyl-3-oxo-5-pyrrolidin-1-yl[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl)-N-(4-methylphenyl)acetamide](/img/structure/B2969523.png)
![N-(2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-yl)-3-nitrobenzamide](/img/structure/B2969524.png)
